![molecular formula C12H17NO2 B2416148 [4-(4-Aminophenyl)oxan-4-yl]methanol CAS No. 1368628-70-9](/img/structure/B2416148.png)
[4-(4-Aminophenyl)oxan-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[4-(4-Aminophenyl)oxan-4-yl]methanol” is an organic compound . It is also known as “{4-[amino(phenyl)methyl]oxan-4-yl}methanol” with a CAS number of 1909305-33-4 . The molecular formula is C13H19NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 221.3 .Physical And Chemical Properties Analysis
“this compound” appears as a powder . It should be stored at a temperature of 4 °C .Applications De Recherche Scientifique
Synthesis of Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives, which are closely related to [4-(4-Aminophenyl)oxan-4-yl]methanol, have been used in the smooth aza-Piancatelli rearrangement to synthesize oxazine derivatives. This process, catalyzed by In(OTf)3, is notable for its good yields, high selectivity, low catalyst loading, and short reaction times (Reddy et al., 2012).
Interaction with 4-Oxobutanoic Acids : The interaction of this compound with 4-oxobutanoic acids leads to the formation of complex organic structures, like benzopyrroloxazine derivatives. This synthesis process is influenced by the substrate used and demonstrates the chemical versatility of this compound (Amalʼchieva et al., 2022).
Catalysis in Huisgen 1,3-Dipolar Cycloadditions : A tris(triazolyl)methanol-Cu(I) complex, structurally related to this compound, has been used as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This catalyst is efficient under water or neat conditions, displaying low loadings and short reaction times (Ozcubukcu et al., 2009).
Synthesis of α-Hydroxy Esters : As a chiral auxiliary, (4 R )-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, which shares a structural resemblance to this compound, has been synthesized and used in the asymmetric synthesis of α-hydroxy esters (Jung et al., 2000).
Pharmaceutical Research : While the direct application in pharmaceuticals is not explicitly mentioned in the papers reviewed, the intricate chemical reactions and synthesis processes involving compounds related to this compound indicate potential in drug synthesis and material science applications.
Safety and Hazards
Propriétés
IUPAC Name |
[4-(4-aminophenyl)oxan-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,14H,5-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFWMKXGANLVCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

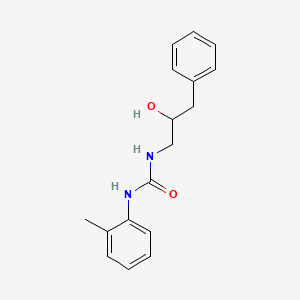
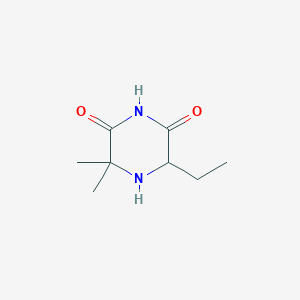
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-methylthiophene-2-carboxamide](/img/structure/B2416069.png)

![N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416073.png)
![6-(Difluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B2416075.png)
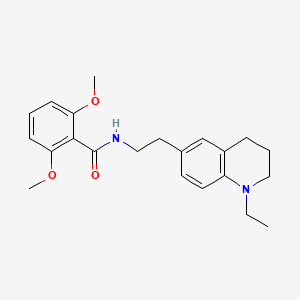
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416078.png)
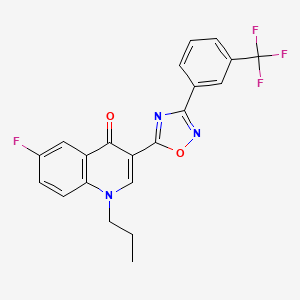
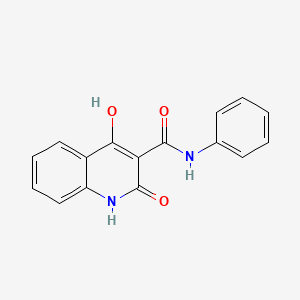
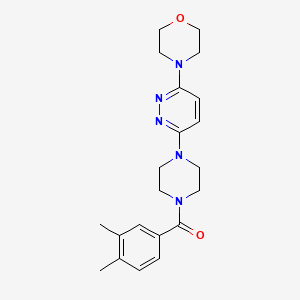
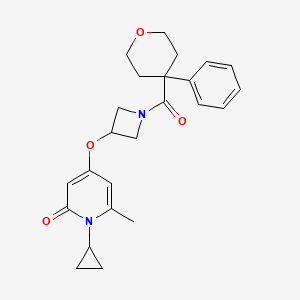
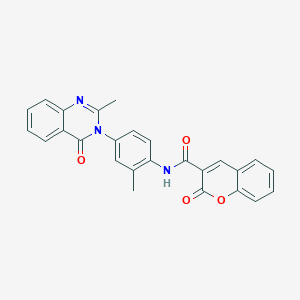
![3'-(4-chlorophenyl)-1-(4-methylbenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2416087.png)